molecular formula C18H26O2 B12362348 3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid

3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid

Cat. No.: B12362348
M. Wt: 274.4 g/mol
InChI Key: LYJOUWBWJDKKEF-JLNKQSITSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

All-cis-3,6,9,12,15-octadecapentaenoic acid can be synthesized using a modified method of iodolactonization from docosahexaenoic acid (all-cis-4,7,10,13,16,19-docosahexaenoic acid) . The synthesis involves the conversion of docosahexaenoic acid to the desired octadecapentaenoic acid through a series of chemical reactions, including desaturation and chain shortening.

Industrial Production Methods

Industrial production of all-cis-3,6,9,12,15-octadecapentaenoic acid is primarily achieved through the extraction from marine microalgae such as Gymnodinium kowalevskii . The extraction process involves the cultivation of the algae, followed by lipid extraction and purification to isolate the desired fatty acid.

Chemical Reactions Analysis

Types of Reactions

All-cis-3,6,9,12,15-octadecapentaenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated fatty acid.

    Substitution: Substitution reactions can occur at the double bonds, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas for reduction, and halogens for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of all-cis-3,6,9,12,15-octadecapentaenoic acid. These derivatives can have different biological activities and properties compared to the parent compound.

Scientific Research Applications

All-cis-3,6,9,12,15-octadecapentaenoic acid has several scientific research applications, including:

Comparison with Similar Compounds

All-cis-3,6,9,12,15-octadecapentaenoic acid is unique compared to other similar polyunsaturated fatty acids due to its specific structure and the number of double bonds. Similar compounds include:

    All-cis-5,8,11,14,17-eicosapentaenoic acid (EPA): A well-known omega-3 fatty acid with five double bonds.

    All-cis-4,7,10,13,16,19-docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

    All-cis-6,9,12,15-octadecatetraenoic acid: A fatty acid with four double bonds.

These compounds share some biological activities but differ in their specific effects and applications due to variations in their structures.

Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenoic acid

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

LYJOUWBWJDKKEF-JLNKQSITSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC(=O)O

Origin of Product

United States

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